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Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable investigational small molecule

developed by Janssen Pharmaceutica.[1] It functions as an inhibitor of the enzyme fatty acid

amide hydrolase (FAAH).[2] The primary role of FAAH is the degradation of endogenous fatty

acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoyl

ethanolamide (OEA) and palmitoyl ethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-

42165279 increases the levels of these endogenous cannabinoids, thereby potentiating their

signaling.[5] This mechanism of action has been hypothesized to hold therapeutic potential for

a variety of central nervous system (CNS) disorders, such as anxiety, depression, and pain.[1]

[5]

JNJ-42165279 is classified as a covalently binding but slowly reversible inhibitor of FAAH.[1][2]

This characteristic allows for a durable pharmacodynamic effect that is suitable for once-daily

dosing, while potentially mitigating risks associated with irreversible enzyme inactivation.[1]

Preclinical and clinical studies have demonstrated its ability to effectively inhibit FAAH in both

peripheral tissues and the central nervous system.[1][5]

Mechanism of Action
JNJ-42165279 acts as a substrate for the FAAH enzyme, leading to covalent binding to the

catalytic site.[6] This inactivation of the enzyme prevents the hydrolysis of fatty acid amides like

anandamide. As a result, the concentrations of anandamide and other FAAs increase in both

the brain and peripheral tissues.[3][5] This elevation of endocannabinoid levels enhances their
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signaling through cannabinoid receptors (primarily CB1), which is thought to mediate the

therapeutic effects. The enzyme's activity is gradually restored through the slow hydrolysis of

the drug fragment from the active site.[7]
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Mechanism of FAAH inhibition by JNJ-42165279.

Quantitative Pharmacological Data
The pharmacological profile of JNJ-42165279 has been characterized through extensive in

vitro and in vivo studies in both preclinical species and humans.

Table 1: In Vitro Enzyme Inhibition
Enzyme Species IC₅₀ (nM)

FAAH Human 70 ± 8[2][3]

FAAH Rat 313 ± 28[3]
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Table 2: In Vitro Selectivity Profile
Target Panel Concentration Observation

50 Receptors, Enzymes,

Transporters, Ion Channels
10 µM

No significant inhibition (>50%)

of binding to any target.[3][8]

Cytochrome P450 Isoforms

(1A2, 2C8, 2C9, 2C19, 2D6,

3A4)

10 µM No inhibition observed.[3][8]

hERG Channel 10 µM No inhibition observed.[3][8]

Table 3: Human Pharmacokinetics (Multiple-Ascending
Dose Study)

Parameter 10-100 mg Dose Range

Absorption
Rapidly absorbed following oral administration.

[5]

Plasma Half-life (t₁/₂) 8.14–14.1 hours.[5]

Cₘₐₓ Accumulation Ratio (Day 10 vs Day 1) ~98–156%[5]

AUC Accumulation Ratio (Day 10 vs Day 1) ~144–337%[5]

Table 4: Human Pharmacodynamics (Multiple-Ascending
Dose Study)
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Biomarker Dose Effect

Leukocyte FAAH Activity 10–100 mg (Single Dose)
Mean trough of 7.85–10.4%

activity remaining.[5]

Leukocyte FAAH Activity 10–100 mg (10 Days, QD)
Mean trough of 0.58–10.5%

activity remaining.[5]

Plasma Anandamide (AEA) 10–100 mg (Single Dose)
5.5–10-fold increase vs.

placebo.[5]

Plasma OEA & PEA 10–100 mg (Single Dose)
4.3–5.6-fold increase vs.

placebo.[5]

Brain FAAH Occupancy ≥10 mg
Saturation of brain FAAH

occupancy observed.[5][9]

Table 5: Rat Pharmacokinetics (20 mg/kg, oral)
Compartment Cₘₐₓ Time to Cₘₐₓ

Plasma 4.2 µM 1 hour[3][8]

Brain 6.3 µM 1 hour[3]

Table 6: Rat In Vivo Efficacy (Spinal Nerve Ligation
Model)

Dose Effect (% Maximum Possible Effect)

60 mg/kg ~59% reversal of allodynia at 30 min.[3]

ED₉₀
22 mg/kg (corresponds to 2.5 µM plasma

concentration at 30 min).[3][8]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological

data.
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FAAH Inhibition Assay
The inhibitory potency of JNJ-42165279 against recombinant human and rat FAAH was

determined by incubating the compound with the enzyme for 1 hour. The apparent IC₅₀ values

were then calculated. The time-dependent nature of the inhibition was confirmed by observing

that the apparent IC₅₀ decreased with longer incubation times. To assess reversibility, rat FAAH

was pre-treated with JNJ-42165279 overnight and then subjected to dialysis, which resulted in

a partial recovery of enzymatic activity.[3]

Selectivity Screening
The selectivity of JNJ-42165279 was evaluated against a broad panel of 50 different receptors,

enzymes, transporters, and ion channels. The compound was tested at a concentration of 10

µM. Additionally, its potential to inhibit key cytochrome P450 enzymes (CYPs) and the hERG

channel was assessed at the same concentration.[3][8]
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Preclinical evaluation workflow for JNJ-42165279.

Rat Spinal Nerve Ligation (SNL) Model
To assess in vivo efficacy for neuropathic pain, the SNL model was used in rats. This model

involves the tight ligation of the L5 and L6 spinal nerves, which induces long-lasting tactile

allodynia. The sensitivity of the animals' hind paws to von Frey filaments was measured to

quantify this allodynia. JNJ-42165279 was administered orally, and its ability to reverse the

allodynia was measured at various time points and doses. The effect was expressed as the
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percentage of the maximum possible effect (%MPE), where a full reversal to the pre-injury

threshold represents 100% MPE.[3]

Human Multiple-Ascending Dose (MAD) and PET
Studies
A Phase I study was conducted in healthy human volunteers to assess the pharmacokinetics,

pharmacodynamics, and safety of JNJ-42165279.[5] The study involved multiple ascending

doses. Concentrations of JNJ-42165279 and key fatty acid amides (AEA, OEA, PEA) were

measured in plasma and cerebrospinal fluid (CSF).[9][10] Peripheral FAAH inhibition was

quantified by measuring FAAH activity in leukocytes.[5]

To determine central target engagement, a Positron Emission Tomography (PET) study was

conducted using the FAAH tracer [¹¹C]MK3168.[9][10] This allowed for the direct measurement

of FAAH occupancy in the brain after single and multiple doses of JNJ-42165279.[5]
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Clinical Phase I evaluation workflow for JNJ-42165279.
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Conclusion
JNJ-42165279 is a selective, slowly reversible inhibitor of FAAH with a well-characterized

pharmacological profile. It demonstrates potent inhibition of both human and rat FAAH with

high selectivity over other CNS targets.[3] The compound is orally bioavailable and achieves

significant exposure in the brain.[3][8] In humans, JNJ-42165279 leads to profound and dose-

dependent inhibition of FAAH in both central and peripheral compartments, resulting in a

substantial elevation of anandamide and other fatty acid amides.[5] Doses of 10 mg and above

are sufficient to achieve saturation of FAAH in the brain.[5][9] This robust target engagement,

combined with a favorable safety profile in early clinical trials, supported its further development

for CNS disorders.[1][5]

Need Custom Synthesis?
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To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological
Profile of JNJ-42165279]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608228#jnj-46281222-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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